(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione
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Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break down its name:
- The (4E) indicates that it has a trans double bond configuration.
- The 1-(6-ethyl-1,3-benzothiazol-2-yl) portion refers to a benzothiazole ring with an ethyl substituent at position 6.
- The 4-[hydroxy(5-methylfuran-2-yl)methylidene] part contains a furan ring with a hydroxyl group attached to a methylidene (CH₂) unit.
- Finally, the 5-phenylpyrrolidine-2,3-dione segment consists of a pyrrolidine ring with a phenyl group at position 5 and a diketone functionality (2,3-dione).
Chemical Reactions Analysis
The compound likely undergoes various reactions due to its functional groups:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bond could be reduced to a single bond.
Substitution: The phenyl group may undergo substitution reactions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles for substitution (e.g., NaN₃). Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
This compound’s applications span several fields:
Chemistry: It serves as a challenging synthetic target for organic chemists.
Biology: Researchers explore its interactions with enzymes, receptors, or DNA.
Medicine: Investigations focus on potential pharmaceutical properties.
Industry: It might find use in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action remains speculative without specific studies. its unique structure suggests potential interactions with biological targets, affecting cellular processes.
Comparison with Similar Compounds
: Example reference. : Another example reference.
Properties
Molecular Formula |
C25H20N2O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O4S/c1-3-15-10-11-17-19(13-15)32-25(26-17)27-21(16-7-5-4-6-8-16)20(23(29)24(27)30)22(28)18-12-9-14(2)31-18/h4-13,21,29H,3H2,1-2H3 |
InChI Key |
SQFGOWVGXSKYLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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